chemical properties of 4-Oxothiolane-2-carboxylic acid
chemical properties of 4-Oxothiolane-2-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 4-Oxothiolane-2-carboxylic acid
Abstract
4-Oxothiolane-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, incorporating a thiolane ring with a ketone at the 4-position and a carboxylic acid at the 2-position, offers multiple points for chemical modification. This guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores the molecule's potential as a versatile building block in the design and development of novel therapeutic agents, grounded in the established importance of related sulfur-containing heterocycles in drug discovery.
Introduction and Strategic Importance
The strategic value of 4-Oxothiolane-2-carboxylic acid lies in its dual functionality. The carboxylic acid group serves as a handle for forming amides, esters, and other derivatives, which is a cornerstone of medicinal chemistry for modulating properties like solubility, cell permeability, and target binding.[1][2] The cyclic thioether and ketone functionalities introduce specific stereochemical and electronic features, making it a valuable scaffold for creating complex molecular architectures. Thiolane, thiazolidine, and oxathiolane rings are privileged structures found in numerous biologically active compounds, including antiviral agents and cysteine prodrugs that can modulate intracellular glutathione levels and mitigate oxidative stress.[3][4][5] Understanding the chemical behavior of 4-Oxothiolane-2-carboxylic acid is therefore critical for leveraging its potential in drug development programs.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. The structure of 4-Oxothiolane-2-carboxylic acid is presented below, followed by a table summarizing its key physicochemical data.
Caption: Figure 1: Chemical Structure of 4-Oxothiolane-2-carboxylic acid.
Table 1: Physicochemical Properties of 4-Oxothiolane-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃S | PubChemLite[6] |
| Molecular Weight | 146.16 g/mol | Calculated |
| Monoisotopic Mass | 146.00377 Da | PubChemLite[6] |
| XLogP (Predicted) | -0.1 | PubChemLite[6] |
| InChIKey | IBSKPYFOLKUHNM-UHFFFAOYSA-N | PubChemLite[6] |
| Canonical SMILES | C1C(SCC1=O)C(=O)O | PubChemLite[6] |
Spectroscopic Profile: The Signature of a Molecule
Characterization and purity assessment are paramount. The expected spectroscopic features for 4-Oxothiolane-2-carboxylic acid are derived from the well-established principles of organic spectroscopy.[7][8]
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Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two key features. A very broad absorption band spanning from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[7][8] A strong, sharp absorption for the carboxylic acid C=O stretch should appear around 1700-1725 cm⁻¹. A second strong C=O stretch, corresponding to the ketone in the five-membered ring, is anticipated in a similar region, potentially leading to a broadened or complex carbonyl absorption band.[7]
-
¹H NMR Spectroscopy : The proton of the carboxylic acid (-COOH) is expected to be a broad singlet far downfield, typically in the 10-12 ppm range.[7][8] The proton at the C2 position (alpha to the carboxylic acid and the sulfur atom) would likely appear as a multiplet. The protons on the C3 and C5 positions, being adjacent to the ketone and sulfur atom respectively, will reside in the 2-4 ppm region, showing complex splitting patterns due to diastereotopicity and coupling with each other.
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¹³C NMR Spectroscopy : Two signals are expected in the carbonyl region of the spectrum. The carboxyl carbon should appear between 170-185 ppm.[8][9] The ketone carbonyl carbon is also expected in the downfield region, typically >190 ppm. The C2 carbon, attached to both the carboxylic acid and the sulfur, will be deshielded, while the C3 and C5 methylene carbons will appear further upfield.
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Mass Spectrometry : In mass spectrometry, the molecular ion peak (M+) would be observed at m/z = 146. A common fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (-OH, 17 Da) and the subsequent loss of carbon monoxide (-CO, 28 Da).[7]
Synthesis and Reactivity: A Chemist's Guide to Manipulation
The synthetic utility and potential applications of 4-Oxothiolane-2-carboxylic acid are dictated by the reactivity of its functional groups: the carboxylic acid, the ketone, and the thiolane ring.
Proposed Synthetic Pathway
While a specific, documented synthesis for this exact molecule is not prevalent in readily available literature, a plausible and chemically sound approach can be designed based on established reactions. A logical strategy involves the condensation of glyoxylic acid with a suitable sulfur-containing synthon. This approach is analogous to syntheses of related oxathiolane and thiazolidine structures.[3][10][11]
Caption: Figure 2: Proposed workflow for the synthesis of 4-Oxothiolane-2-carboxylic acid.
Reactivity of the Carboxylic Acid Group
The carboxylic acid is a versatile functional group for nucleophilic acyl substitution, allowing for the synthesis of a wide array of derivatives.[12][13][14]
-
Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) will yield the corresponding ester. This is often used to mask the acid's polarity, improving cell membrane permeability.[2]
-
Amide Formation : Direct conversion to an amide by reaction with an amine is challenging due to acid-base chemistry.[2] However, using coupling agents like dicyclohexylcarbodiimide (DCC) or converting the acid to a more reactive intermediate (e.g., an acid chloride with SOCl₂) facilitates the formation of amide bonds, which are fundamental in peptide and protein chemistry.[2][15]
-
Reduction : Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding primary alcohol, 4-oxothiolane-2-yl)methanol.
Reactivity of the Ketone Group
The ketone at the C4 position provides another site for chemical modification:
-
Reduction : Selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents like NaBH₄, yielding 4-hydroxythiolane-2-carboxylic acid. This introduces a new stereocenter and a hydrogen-bond donor/acceptor group.
-
Reductive Amination : Reaction with an amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) can form a C-N bond, installing an amino group at the 4-position. This is a powerful tool for library synthesis in drug discovery.
-
Wittig Reaction : The ketone can be converted to an alkene via the Wittig reaction, allowing for carbon-carbon bond formation and significant structural modification.
Applications in Drug Discovery and Chemical Biology
The true potential of 4-Oxothiolane-2-carboxylic acid is realized when considering its application as a scaffold in medicinal chemistry. The thiolane ring system is a key component in many biologically active molecules.
-
Scaffold for Novel Therapeutics : Derivatives of this molecule can be synthesized to target a wide range of biological systems. For instance, related thieno[2,3-d]pyrimidine-2-carboxylic acids have been developed as orally active antiallergy agents that inhibit histamine release.[16]
-
Cysteine Prodrug Analogs : L-2-oxothiazolidine-4-carboxylic acid (OTC) is a well-known cysteine prodrug that increases intracellular glutathione (GSH) levels, thereby protecting cells from oxidative stress.[4][5] 4-Oxothiolane-2-carboxylic acid provides a novel scaffold to design new cysteine delivery agents with potentially different pharmacokinetic and pharmacodynamic profiles.
-
Bioisosteric Replacement : The carboxylic acid group is a common pharmacophore but can sometimes lead to poor pharmacokinetic properties.[1] The thiolane ring itself can be considered a bioisostere for other cyclic systems, and the overall molecule can be used in fragment-based drug discovery to explore new chemical space. The replacement of a carboxylic acid with bioisosteres is a key strategy in medicinal chemistry to improve drug properties.[17][18]
Experimental Protocol: Synthesis of an Amide Derivative
This protocol describes a general, reliable method for coupling 4-Oxothiolane-2-carboxylic acid with a primary amine using a standard peptide coupling reagent.
Objective: To synthesize N-benzyl-4-oxothiolane-2-carboxamide.
Materials:
-
4-Oxothiolane-2-carboxylic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Oxothiolane-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add benzylamine (1.05 eq), HATU (1.1 eq), and DIPEA (3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-benzyl-4-oxothiolane-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion
4-Oxothiolane-2-carboxylic acid is a highly functionalized heterocyclic building block with considerable potential for applications in drug discovery and organic synthesis. Its distinct reactive sites—the carboxylic acid and the ketone—allow for orthogonal chemical modifications, enabling the creation of diverse molecular libraries. The embedded sulfur atom and cyclic structure provide a robust scaffold that is present in numerous known bioactive compounds. This guide has outlined its core chemical properties, providing a framework for researchers and scientists to harness its synthetic versatility in the pursuit of novel chemical entities with therapeutic potential.
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